molecular formula C6H9NO2 B8779855 Methyl 3-cyano-2-methylpropionate CAS No. 39585-12-1

Methyl 3-cyano-2-methylpropionate

Cat. No.: B8779855
CAS No.: 39585-12-1
M. Wt: 127.14 g/mol
InChI Key: OPJCVJWGOWBMJU-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-methylpropionate is an ester derivative of 3-cyano-2-methylpropanoic acid. The esterification replaces the carboxylic acid (-COOH) with a methoxy group (-OCH3). The estimated molecular formula is C6H9NO2, with a molecular weight of 127.14 g/mol (calculated). This compound’s reactivity and applications likely stem from its cyano and ester functional groups, which are common in pharmaceuticals, agrochemicals, and organic synthesis intermediates. However, specific toxicological and environmental impact data remain unstudied .

Properties

CAS No.

39585-12-1

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

methyl 3-cyano-2-methylpropanoate

InChI

InChI=1S/C6H9NO2/c1-5(3-4-7)6(8)9-2/h5H,3H2,1-2H3

InChI Key

OPJCVJWGOWBMJU-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares Methyl 3-cyano-2-methylpropionate with analogous esters, emphasizing functional groups and molecular properties:

Compound Molecular Formula Molecular Weight CAS Number Key Functional Groups Applications/Toxicity Notes
This compound C6H9NO2 127.14 (calc.) Not available Cyano, Ester Potential use in synthesis; toxicity unknown
Methyl 3-mercaptopropionate () C4H8O2S 120.17 2935-90-2 Mercapto (-SH), Ester Organic synthesis; health hazard value: 25 (units unspecified)
Ethyl 2-(methyldithio)propionate () C6H12O2S2 180.29 23747-43-5 Dithio (-SS-), Ester Food additive (FEMA No. 3834)
Methyl 2-methylpropanoate () C5H10O2 102.13 9011-14-7 Ester Higher health hazard values (370, 37)
Methyl 3-cyano-2-phenylpropanoate () C11H11NO2 197.21 CHEBI:71185 Cyano, Ester, Phenyl Pharmaceutical intermediate
Key Observations:
  • Cyano Group Impact: The cyano group in this compound enhances polarity and reactivity compared to non-cyano esters like Methyl 2-methylpropanoate. This group is associated with increased toxicity in related compounds (e.g., methyl 2-cyanoacrylate in ), though specific data is lacking for this compound .
  • Mercapto vs. Cyano: Methyl 3-mercaptopropionate’s thiol group (-SH) confers distinct reactivity (e.g., nucleophilic substitution), whereas the cyano group may favor nitrile-specific reactions (e.g., hydrolysis to carboxylic acids) .
  • Phenyl vs.

Physicochemical and Environmental Properties

Boiling Point and Solubility Trends:
  • Esters with bulky substituents (e.g., phenyl in ) exhibit higher boiling points due to increased molecular weight and van der Waals interactions. This compound, with a smaller methyl group, likely has a lower boiling point than its phenyl analogue.
  • Cyano esters are generally less water-soluble than non-polar esters but more soluble than purely hydrocarbon analogues. For example, Methyl 3-mercaptopropionate is sparingly soluble in water but miscible in organic solvents .
Environmental and Health Data:
  • Methyl 3-mercaptopropionate : Listed health hazard value of 25 (units unspecified), indicating moderate toxicity .
  • Methyl 2-methylpropanoate: Higher health hazard values (370, 37) suggest lower acute toxicity compared to cyano-containing esters .
  • This compound: No specific data available; however, cyano groups in compounds like methyl 2-cyanoacrylate are linked to respiratory and dermal toxicity .

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